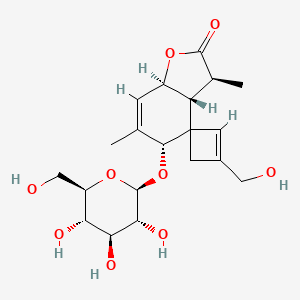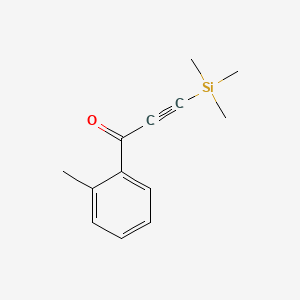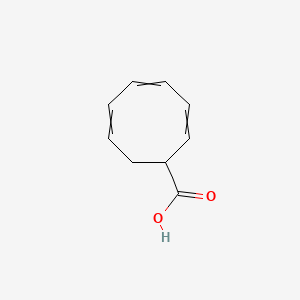![molecular formula C11H18O2 B566636 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane CAS No. 19620-35-0](/img/structure/B566636.png)
8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” is a complex organic molecule. Unfortunately, there’s limited information available specifically for this compound12. However, it seems to be related to the compound “(1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene” which has a molecular weight of 204.35111.
Synthesis Analysis
There’s no specific synthesis analysis available for “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane”. However, related compounds such as diazaspiro[4.5]decane scaffolds have been synthesized in one-step reactions involving highly regioselective C–C coupling and spiro scaffold steps3. Another related compound, 8-oxa-2-azaspiro[4.5]decane, has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane4.Molecular Structure Analysis
The molecular structure of “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” is not readily available. However, the structure of a related compound, “(1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene”, is available and it has several stereoisomers1.Chemical Reactions Analysis
Specific chemical reactions involving “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” are not documented. However, related compounds have been studied. For example, aniline and acetone have been studied under electrospray ionization (ESI) conditions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” are not readily available. However, related compounds such as decane have been studied extensively. For example, decane has a boiling point of 447.2 K and a molecular weight of 142.28177.Scientific Research Applications
Farkas, Petz, and Kollár (2015) demonstrated the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalysed aminocarbonylation, highlighting its potential in organic synthesis (Farkas, Petz, & Kollár, 2015).
Zhang Feng-bao (2006) focused on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate used in the production of pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Schwartz et al. (2005) described a method to create enantiomerically pure 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, important in the development of complex spiroacetal systems (Schwartz, Hayes, Kitching, & De Voss, 2005).
Becker and Flynn (1992) explored the synthesis of 1-azaadamantan-4-one and its isomers, using 1,4-dioxaspiro[4.5]decan-8-yl-methylamine as a key intermediate, which is relevant in medicinal chemistry (Becker & Flynn, 1992).
Zeng, Wang, and Jiang (2018) designed two new compounds fused with a 3,4,5-trimethoxybenzyl group and 6,10-dioxaspiro group, indicating the versatility of this compound in designing new molecular structures (Zeng, Wang, & Jiang, 2018).
Melo et al. (2012) provided fundamental data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, highlighting its significance in designing alternative reactions and extraction/separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Jiang and Zeng (2016) synthesized oxaspirocyclic compounds and analyzed their crystal structures, contributing to the understanding of molecular interactions and crystallography (Jiang & Zeng, 2016).
Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, demonstrating their potential as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Arnold, Lamont, and Perrott (1991) studied the reactivity of radical cations of derivatives of 1,4-dioxaspiro[4.5]decane in electron transfer reactions, relevant in photochemistry (Arnold, Lamont, & Perrott, 1991).
Safety And Hazards
There’s no specific safety and hazard information available for “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane”. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” are not documented. However, indole derivatives have been highlighted for their diverse biological activities and potential for new therapeutic possibilities6. Similarly, the synthesis of related compounds like 8-oxa-2-azaspiro[4.5]decane is promising for the production of important biologically active compounds4.
properties
IUPAC Name |
8-propan-2-ylidene-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGNWOHULHDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(CC1)OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671866 |
Source


|
| Record name | 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane | |
CAS RN |
19620-35-0 |
Source


|
| Record name | 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


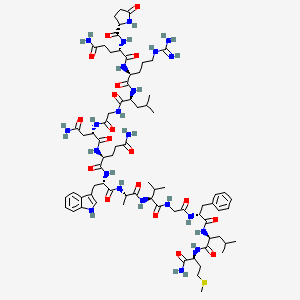
![1H-[1,2]Oxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)
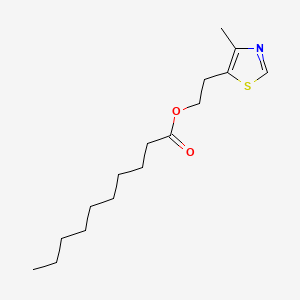
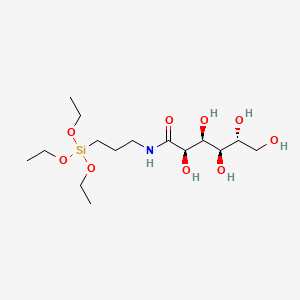
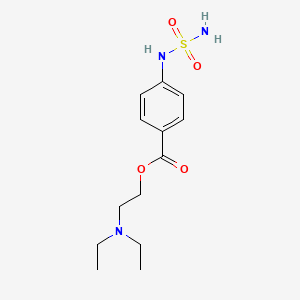
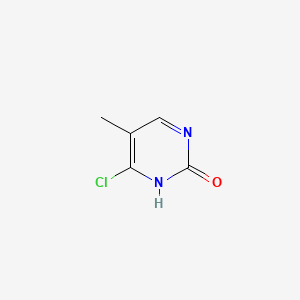
![Furo[3'',4'':3',4']cyclobuta[1',2':3,4]cyclobuta[1,2-d][1,2]oxazole](/img/structure/B566565.png)
